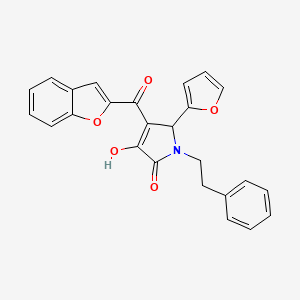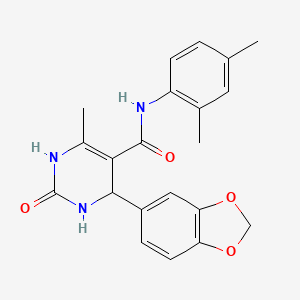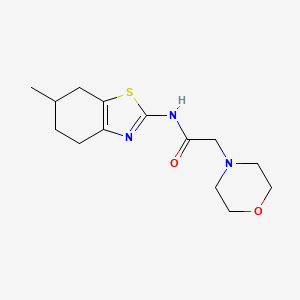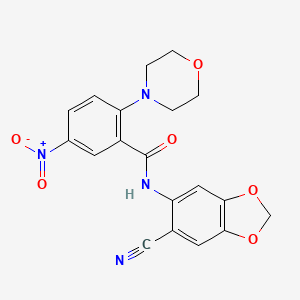
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride
描述
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride (referred to as NITP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NITP is a heterocyclic compound that contains both an imidazole and nitrophenyl group, making it useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
NITP's mechanism of action involves the reaction between the nitrophenyl group and ROS, leading to the formation of a highly fluorescent product. The reaction is highly specific, as NITP only reacts with certain types of ROS, such as hydrogen peroxide and hydroxyl radicals, while remaining unreactive with other molecules in the cell.
Biochemical and Physiological Effects
NITP's ability to selectively detect ROS has significant implications in understanding the role of ROS in various physiological processes such as aging, inflammation, and cancer. By monitoring ROS levels in real-time, researchers can gain insights into the mechanisms underlying these processes and develop new strategies for treating diseases associated with ROS dysregulation.
实验室实验的优点和局限性
NITP's advantages in lab experiments include its high selectivity for ROS, its ability to detect ROS in real-time, and its compatibility with various imaging techniques such as fluorescence microscopy and spectroscopy. However, one limitation of NITP is its relatively low quantum yield, which may limit its sensitivity in detecting ROS in low concentrations.
未来方向
There are several future directions for NITP research, including:
1. Developing more efficient synthesis methods to improve NITP's yield and purity.
2. Exploring NITP's potential as a diagnostic tool for detecting ROS-related diseases such as cancer and neurodegenerative disorders.
3. Investigating the use of NITP in studying the role of ROS in cellular signaling pathways and gene expression.
4. Developing new derivatives of NITP with improved properties such as higher quantum yield and selectivity for specific types of ROS.
Conclusion
In conclusion, NITP is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively detect ROS in real-time has significant implications in understanding the role of ROS in various physiological processes and developing new strategies for treating ROS-related diseases. Further research is needed to explore NITP's full potential and develop new derivatives with improved properties.
科学研究应用
NITP has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play an essential role in various physiological processes but can also cause damage to cells and tissues if their levels are not regulated. NITP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
属性
IUPAC Name |
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9;/h1-4H,5-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMYNKPDQGXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082147.png)
![6-amino-3-(4-bromophenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082164.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-bromophenoxy)methyl]ethyl acetate](/img/structure/B4082166.png)
![6-amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082170.png)


![5-butyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4082184.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082186.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082219.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4082239.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4082250.png)